molecular formula C11H8ClNO2 B8546012 3-(5-Chloro-pyridin-2-yloxy)-phenol

3-(5-Chloro-pyridin-2-yloxy)-phenol

Cat. No.: B8546012
M. Wt: 221.64 g/mol
InChI Key: PIBVZOXLILYTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-pyridin-2-yloxy)-phenol is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)oxyphenol

InChI

InChI=1S/C11H8ClNO2/c12-8-4-5-11(13-7-8)15-10-3-1-2-9(14)6-10/h1-7,14H

InChI Key

PIBVZOXLILYTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution consisting of 5-chloro-2-fluoropyridine (1.3 mL, 13 mmol) and resorcinol (2.1 g, 19 mmol) and DMSO (30 mL) was added Cs2CO3 (6.3 g, 19 mmol). The reaction vessel was heated at 40° C. for 22 hours then diluted with CH2Cl2 (60 mL) and washed with saturated aq. NH4Cl (100 mL). The organic layer was dried (MgSO4) and concentrated. The crude residue was purified (FCC) to give the title compound (1.0 g, 37%). MS (ESI+): calcd. for C11H8ClNO2, 221.02. m/z found, 222.1 (M+H)+. 1H NMR (CDCl3): 8.14 (d, J=2.6 Hz, 1H), 7.65 (dd, J=8.7, 2.7 Hz, 1H), 7.26-7.22 (m, 1H), 6.89 (dd, J=8.7, 0.5 Hz, 1H), 6.69-6.65 (m, 2H), 6.60 (t, J=2.3 Hz, 1H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
37%

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